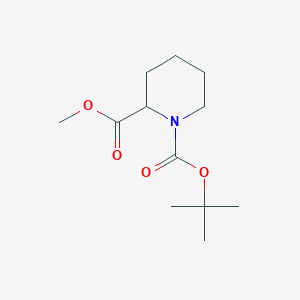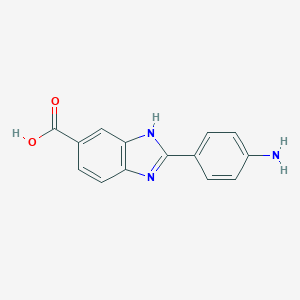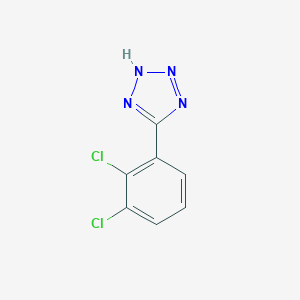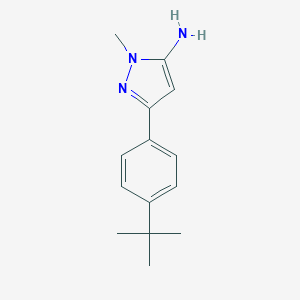
3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthetic Applications
Pyrazoline derivatives are known for their versatile applications in heterocyclic chemistry, acting as a privileged scaffold for synthesizing a wide array of heterocyclic compounds. For instance, the reactivity of pyrazoline derivatives has been leveraged in the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others due to their ability to undergo various chemical transformations under mild conditions (Gomaa & Ali, 2020). This underscores the potential of "3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine" in serving as a building block for creating diverse heterocyclic frameworks, potentially leading to the discovery of novel compounds with significant biological or material science applications.
Anticancer Research
The synthesis and modification of pyrazoline derivatives to develop new anticancer agents highlight the significance of such compounds in medicinal chemistry. Recent updates have shown that various synthetic strategies for pyrazoline derivatives have been explored to exhibit profound biological effects, particularly in anticancer activity (Ray et al., 2022). The exploration of "this compound" in similar contexts could lead to the identification of novel therapeutic agents, given its structural resemblance to pyrazoline derivatives.
Catalysis and Material Science
In the realm of catalysis and material science, compounds structurally related to "this compound" have found applications in the synthesis of complex heterocyclic frameworks. For example, the use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds demonstrates the role of such compounds in facilitating the development of new materials and catalysts with broad applications in pharmaceutical and industrial chemistry (Parmar, Vala, & Patel, 2023). This suggests potential research pathways for utilizing "this compound" in developing novel catalytic systems or materials with enhanced performance and selectivity.
Environmental Applications
The study of synthetic phenolic antioxidants provides an interesting angle on environmental science, particularly in the context of removing persistent pollutants. Although not directly related, the structural features of phenolic compounds suggest that derivatives like "this compound" could be explored for their potential utility in environmental remediation, especially in the adsorption and removal of pollutants from water and soil (Liu & Mabury, 2020).
Orientations Futures
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,3)11-7-5-10(6-8-11)12-9-13(15)17(4)16-12/h5-9H,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLSIEYNHCORPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370660 |
Source


|
| Record name | 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-47-0 |
Source


|
| Record name | 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)


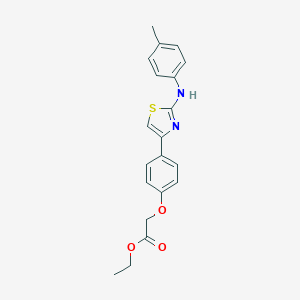

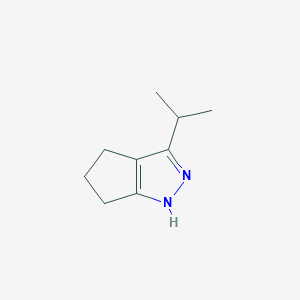
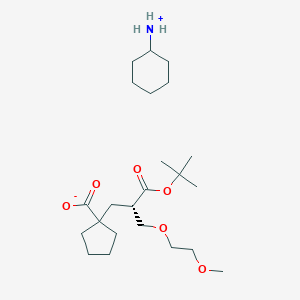
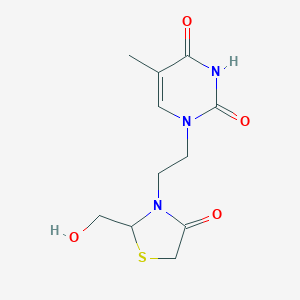
![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)

